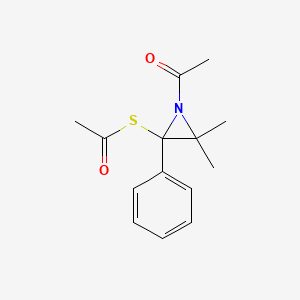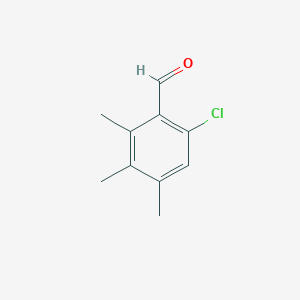
6-Chloro-2,3,4-trimethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2,3,4-trimethylbenzaldehyde is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 6th position and three methyl groups at the 2nd, 3rd, and 4th positions. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3,4-trimethylbenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 2,3,4-trimethylbenzaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency and selectivity of the chlorination process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2,3,4-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 6-Chloro-2,3,4-trimethylbenzoic acid.
Reduction: 6-Chloro-2,3,4-trimethylbenzyl alcohol.
Substitution: 6-Methoxy-2,3,4-trimethylbenzaldehyde.
Aplicaciones Científicas De Investigación
6-Chloro-2,3,4-trimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2,3,4-trimethylbenzaldehyde depends on its chemical reactivity. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing effect of the chlorine atom, which increases the electrophilicity of the aldehyde carbon.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Trimethylbenzaldehyde: Lacks the chlorine atom, resulting in different reactivity and properties.
6-Bromo-2,3,4-trimethylbenzaldehyde: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity due to the larger atomic size and different electronegativity of bromine.
2,4,6-Trimethylbenzaldehyde: Similar structure but with methyl groups at different positions, affecting the compound’s steric and electronic properties.
Propiedades
Número CAS |
88174-37-2 |
|---|---|
Fórmula molecular |
C10H11ClO |
Peso molecular |
182.64 g/mol |
Nombre IUPAC |
6-chloro-2,3,4-trimethylbenzaldehyde |
InChI |
InChI=1S/C10H11ClO/c1-6-4-10(11)9(5-12)8(3)7(6)2/h4-5H,1-3H3 |
Clave InChI |
GTEJEULZGAXFRL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propan-2-ylurea](/img/structure/B14397086.png)
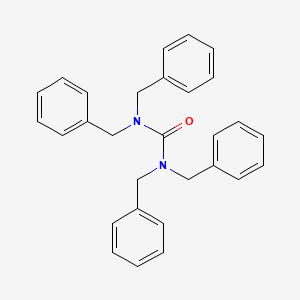
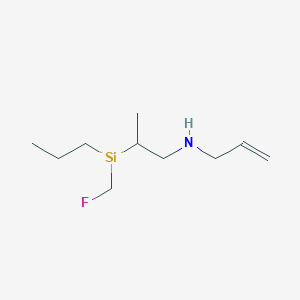

![Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate](/img/structure/B14397118.png)
![2-(7-Amino-5-methylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14397121.png)
![Bicyclo[3.2.0]hept-2-ene-1-peroxol](/img/structure/B14397129.png)
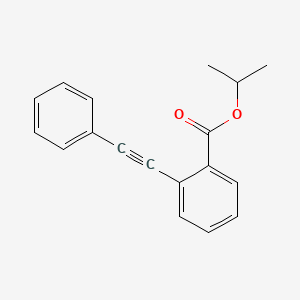



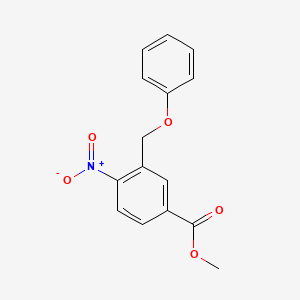
![N-(2-Aminoethyl)-N-[2-(dodecanoylamino)ethyl]dodecanamide](/img/structure/B14397173.png)
